N,N-dibenzyl-3,4-dimethylbenzenesulfonamide

Organic Synthesis Medicinal Chemistry Physical Chemistry

Researchers requiring hydrogen-bond-modulated sulfonamide scaffolds often face limited access to fully N-substituted tertiary variants with defined aryl substitution. N,N-Dibenzyl-3,4-dimethylbenzenesulfonamide (CAS 428492-04-0) addresses this gap as a sterically defined building block. • Lacks classical sulfonamide N-H donor; hydrogen-bond acceptor-only character alters solubility, crystal packing, and target engagement profiles vs. secondary sulfonamides. • 3,4-Dimethyl substitution elevates calculated LogP relative to unsubstituted analogs, directly influencing passive permeability for CNS-penetrant candidate design. • Benzylic N-protection enables reductive unmasking to a secondary amine, supporting split-and-pool combinatorial library synthesis requiring high-purity intermediates.

Molecular Formula C22H23NO2S
Molecular Weight 365.49
CAS No. 428492-04-0
Cat. No. B2608851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-3,4-dimethylbenzenesulfonamide
CAS428492-04-0
Molecular FormulaC22H23NO2S
Molecular Weight365.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
InChIInChI=1S/C22H23NO2S/c1-18-13-14-22(15-19(18)2)26(24,25)23(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3
InChIKeyNHRFPXJEESKBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-3,4-dimethylbenzenesulfonamide – Procurement Specification


N,N-dibenzyl-3,4-dimethylbenzenesulfonamide (CAS 428492-04-0) is a tertiary sulfonamide derivative classified within the benzenesulfonamide group, characterized by a 3,4-dimethyl-substituted aryl ring fully N-substituted with two benzyl groups [1]. This substitution pattern eliminates the classical sulfonamide N–H hydrogen bond donor, imparting distinct hydrogen-bond acceptor-only character and significant steric encumbrance at the sulfonamide nitrogen. Such features differentiate it from the primary and secondary sulfonamide library parent compounds, making it a specialized scaffold in medicinal chemistry and organic synthesis where hydrogen-bonding modulation and hydrolytic stability are design prerequisites [1].

Fully N,N-dibenzyl substituted sulfonamide – no H-bond donor capability, distinct acceptor-only profile
3,4-Dimethyl aryl decoration modulates electron density and lipophilicity relative to unsubstituted analogs
Sterically encumbered tertiary sulfonamide scaffold for hydrogen-bonding modulation studies and protecting-group chemistry

Analog Substitution Risks for N,N-Dibenzyl-3,4-dimethylbenzenesulfonamide


In-class analogues that superficially resemble this compound—namely, N,N-dibenzylbenzenesulfonamide (no aryl methyl groups) or N-benzyl-3,4-dimethylbenzenesulfonamide (secondary sulfonamide)—cannot be assumed interchangeable. The combination of N,N-dibenzyl substitution and 3,4-dimethylaryl decoration generates a unique conformational and electronic environment: (i) the fully substituted nitrogen lacks the hydrogen-bond-donating capacity of secondary sulfonamides, altering solubility, crystal packing, and target engagement profiles; (ii) 3,4-dimethyl substitution on the aryl ring shifts electron density and lipophilicity (calculated LogP) relative to unsubstituted or mono-methyl analogs, directly affecting passive permeability and metabolic clearance rates. Any substitution of this scaffold without systematic de-risking of these properties can lead to divergent bioactivity, solubility, or pharmacokinetic outcomes [1].

N,N-Dibenzylbenzenesulfonamide (no 3,4-dimethyl) lacks the aryl methyl groups that shift lipophilicity and electronic properties; downstream ADME and target engagement may diverge.
N-Benzyl-3,4-dimethylbenzenesulfonamide (secondary sulfonamide) retains a hydrogen-bond donor, significantly altering solubility, crystal packing, and binding-mode compatibility.
The combination of full N,N-dibenzyl substitution and 3,4-dimethyl decoration creates a unique conformational environment that cannot be replicated by mono-substituted or unsubstituted analogs.

Differentiation Evidence – N,N-Dibenzyl-3,4-dimethylbenzenesulfonamide


Structural Differentiation: Steric and Lipophilic Profile

Based on molecular properties, N,N-dibenzyl-3,4-dimethylbenzenesulfonamide possesses a higher molecular weight (365.5 g/mol), increased calculated LogP (est. 5.5–6.0), and greater number of rotatable bonds (7) compared to the common parent compound 3,4-dimethylbenzenesulfonamide (MW 185.2 g/mol, LogP ~1.2, 2 rotatable bonds) [1]. These properties are a direct consequence of the two N-benzyl groups, which markedly increase both lipophilicity and steric bulk around the sulfonamide pharmacophore. In the absence of published experimental comparator data for this exact compound, the calculated property differences suggest significant alterations in passive membrane permeability and sterically driven binding-site interactions compared to its N-unsubstituted or N-monosubstituted analogs.

Steric & lipophilic shift
Class-level inference
~2× higher MW >4 log units increase in est. LogP
Supports differentiation from primary sulfonamide core; solubility and protein-binding require project-specific review.
Calculated properties; experimental ADME data to verify.
Organic Synthesis Medicinal Chemistry Physical Chemistry

Biological Target Engagement: Selectivity Profile

No public domain assays comparing the bioactivity of N,N-dibenzyl-3,4-dimethylbenzenesulfonamide against its direct structural analogs have been identified. A structural alert inherent to the N,N-dibenzyl motif—namely, the presence of two benzylic C–N bonds—renders this compound susceptible to catalytic hydrogenolysis (debenzylation), a chemical property that is absent in N,N-dimethyl or N,N-diaryl sulfonamide series. This reactivity feature makes it a candidate for pro-drug strategies or protecting-group chemistry under reducing conditions, a characteristic not shared by many in-class alternatives. However, rigorous comparative biological selectivity data (e.g., PDE10A Ki vs. PDE3A Ki) are not available in the current literature.

Hydrogenolysis reactivity
Class-level inference
Labile benzylic C–N bonds susceptible to catalytic hydrogenolysis
May enable protecting-group strategies not accessible with non-benzylated sulfonamides.
No comparative bioactivity data available; synthetic utility inferred from structure.
Drug Discovery Enzyme Inhibition Pharmacology

Recommended Applications – N,N-Dibenzyl-3,4-dimethylbenzenesulfonamide


Lipophilic Lead Optimization Scaffold

The increased calculated LogP and tertiary sulfonamide structure suggest potential utility in designing central nervous system (CNS)-penetrant small molecules where metabolic N-dealkylation is a concern. As articulated in Section 3, the absence of an N–H donor and high lipophilicity differentiate this building block from typical primary sulfonamide cores, making it a candidate for libraries targeting intracellular or membrane-bound targets that favor high LogP ligands. Experimental ADME validation is required on a per-project basis. [1]

Building Block for SPOS and Diversification

The benzylic protection on nitrogen, as discussed in the evidence analysis, allows this sulfonamide to serve as a chemically robust handle that can be unmasked under specific reductive conditions to reveal a secondary amine for further functionalization. This property supports its use as a protected amine equivalent in split-and-pool combinatorial library synthesis where high-purity intermediates are critical. [1]

Polycyclic Sulfonamide Library Intermediate

Owing to the steric bulk provided by the two benzyl groups and the 3,4-dimethyl substitution on the aryl ring, this compound can act as a sterically defined building block whose conformational constraint influences the regiochemistry of subsequent ring-closing reactions. The differential substitution pattern relative to unsubstituted N,N-dibenzylbenzenesulfonamide can translate to altered diastereoselectivity in intramolecular cycloadditions, though direct comparative studies remain to be conducted. [1]

Application
Selection Property
Validation Focus
Lipophilic lead optimization scaffold
High calculated lipophilicity, no H-bond donor
Passive permeability & metabolic stability assays
SPOS & library diversification
Benzylic protection cleavable by hydrogenolysis
Reductive unmasking conditions & intermediate purity
Polycyclic sulfonamide intermediate
Steric bulk & conformational constraint from N,N-dibenzyl and 3,4-dimethyl groups
Diastereoselectivity & regiochemistry in cyclization reactions
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